An In-depth Technical Guide to 5-Cyclopropylthiazol-2-amine (CAS: 606092-87-9): Synthesis, Properties, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 5-Cyclopropylthiazol-2-amine (CAS: 606092-87-9): Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction: The Significance of the 5-Cyclopropyl-2-aminothiazole Scaffold
5-Cyclopropylthiazol-2-amine is a heterocyclic amine that has emerged as a valuable building block in modern medicinal chemistry.[1] Its structure, which combines the electronically rich 2-aminothiazole core with a strained cyclopropyl group, offers a unique confluence of properties that are highly sought after in drug design. The 2-aminothiazole moiety is a well-established "privileged structure," appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in a wide range of biological interactions. The addition of the cyclopropyl ring introduces conformational rigidity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.
This technical guide provides a comprehensive overview of 5-Cyclopropylthiazol-2-amine for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, provides a validated synthetic route with a step-by-step protocol, discusses its reactivity, and explores its critical role as an intermediate in the synthesis of advanced therapeutic agents, particularly kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug discovery. The key properties of 5-Cyclopropylthiazol-2-amine are summarized below.
Table 1: Physicochemical Properties of 5-Cyclopropylthiazol-2-amine
| Property | Value | Source |
| CAS Number | 606092-87-9 | [1] |
| Molecular Formula | C₆H₈N₂S | [1] |
| Molecular Weight | 140.21 g/mol | [1][2] |
| IUPAC Name | 5-cyclopropyl-1,3-thiazol-2-amine | [1] |
| Appearance | Brown to reddish-brown solid | [3] |
| Boiling Point | 292.06 °C at 760 mmHg (Predicted) | |
| Density | 1.369 g/cm³ (Predicted) | |
| Topological Polar Surface Area | 67.2 Ų | [1] |
| XLogP3-AA | 1.2 (Predicted) | [1] |
Spectroscopic Characterization (Predicted)
While comprehensive experimental spectra for 5-Cyclopropylthiazol-2-amine are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and data from analogous structures. These predictions serve as a benchmark for researchers to confirm the identity and purity of the synthesized compound.
¹H NMR (Proton NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the thiazole ring proton, and the amine protons.
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Cyclopropyl protons (CH, CH₂): Multiplets in the range of δ 0.6-1.9 ppm.
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Thiazole proton (H4): A singlet around δ 6.5-7.0 ppm.
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Amine protons (NH₂): A broad singlet, typically between δ 5.0-7.0 ppm, whose chemical shift is highly dependent on solvent and concentration.
¹³C NMR (Carbon-13 NMR) Spectroscopy: The carbon spectrum will feature signals for the thiazole ring carbons and the cyclopropyl carbons.
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Cyclopropyl carbons: Signals expected in the upfield region, typically δ 5-15 ppm.
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Thiazole carbons: C4 and C5 will appear in the aromatic region (δ 110-140 ppm), while the C2 carbon, attached to two nitrogen atoms, will be significantly downfield (δ ~168 ppm).
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the stretching and bending vibrations of the amine and the aromatic thiazole ring.
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N-H stretch: Two bands for the primary amine in the 3100-3400 cm⁻¹ region.
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C=N stretch: A strong absorption around 1630-1650 cm⁻¹.
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C-N stretch: A band in the 1335-1250 cm⁻¹ region.
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N-H bend: A medium to strong band between 1580-1650 cm⁻¹.
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 140.
Synthesis of 5-Cyclopropylthiazol-2-amine
The most reliable and widely applicable method for the synthesis of 2-aminothiazoles is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of 5-Cyclopropylthiazol-2-amine, the key precursors are 2-bromo-1-cyclopropylethanone and thiourea .
The overall synthetic workflow is a two-step process, starting from the commercially available cyclopropyl methyl ketone.
Caption: Two-step synthesis of 5-Cyclopropylthiazol-2-amine.
Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone (α-Haloketone Intermediate)
Causality of Experimental Choices: The α-bromination of cyclopropyl methyl ketone is the critical first step. The reaction is performed at a low temperature (-5 °C) to control the reaction rate and minimize the formation of dibrominated byproducts. Methanol is used as the solvent, and bromine is added dropwise. The subsequent work-up with water and extraction is a standard procedure to isolate the organic product.
Detailed Experimental Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyclopropyl methyl ketone (1.0 eq) in methanol.
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Cooling: Cool the solution to -5 °C using an ice-salt bath.
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Bromination: Slowly add a solution of bromine (1.0 eq) in methanol dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 0 °C.
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Reaction Monitoring: Stir the reaction mixture at -5 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, add water to the reaction mixture and allow it to warm to room temperature.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
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Washing and Drying: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield 2-bromo-1-cyclopropylethanone as a light-yellow oil. The product can be used in the next step without further purification. The structure can be confirmed by ¹H NMR spectroscopy (CDCl₃): δ 0.91-1.02 (m, 2H), 1.03-1.16 (m, 2H), 2.08-2.20 (m, 1H), 4.02 (s, 2H).
Step 2: Hantzsch Thiazole Synthesis of 5-Cyclopropylthiazol-2-amine
Causality of Experimental Choices: This step involves the cyclocondensation reaction between the synthesized α-haloketone and thiourea. Ethanol is a common and effective solvent for this reaction. The mixture is heated to reflux to provide the necessary activation energy for the reaction to proceed to completion. The product precipitates upon cooling and neutralization, which provides a straightforward method for isolation.
Detailed Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-cyclopropylethanone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Isolation: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
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Neutralization and Precipitation: Redissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate. The product will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure 5-Cyclopropylthiazol-2-amine.
Reactivity and Chemical Behavior
The chemical reactivity of 5-Cyclopropylthiazol-2-amine is dictated by the interplay of its three key structural components: the exocyclic primary amine, the endocyclic thiazole nitrogen, and the thiazole ring itself.
Caption: Key reactive sites of 5-Cyclopropylthiazol-2-amine.
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Exocyclic Amino Group: This primary amine is a potent nucleophile and readily undergoes reactions typical of amines. It can be acylated with acid chlorides or anhydrides to form amides, alkylated, or condensed with aldehydes and ketones to form Schiff bases (imines). This functional handle is frequently exploited for building out the molecular structure in drug discovery programs.
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Endocyclic Nitrogen: The nitrogen atom within the thiazole ring is also nucleophilic, though generally less so than the exocyclic amine. It can be alkylated, particularly with reactive alkyl halides, leading to the formation of thiazolium salts.
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Thiazole Ring: The thiazole ring possesses aromatic character and can undergo electrophilic aromatic substitution reactions. The position and nature of substituents will direct further functionalization.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of 5-Cyclopropylthiazol-2-amine is as a key intermediate in the synthesis of biologically active molecules for drug discovery. The 2-aminothiazole scaffold is a core component of many kinase inhibitors, and the 5-cyclopropyl substituent is often incorporated to enhance potency and improve drug-like properties.
Role as a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of modern drug development.
The 2-aminothiazole core of 5-Cyclopropylthiazol-2-amine serves as an excellent scaffold for designing kinase inhibitors. The exocyclic amine can be functionalized to interact with key residues in the ATP-binding pocket of kinases, while the thiazole ring itself can form important hydrogen bonds and hydrophobic interactions.
Caption: Role of 5-Cyclopropylthiazol-2-amine in kinase inhibitor development.
For instance, 2-amino-5-carboxamidothiazoles have been identified as potent inhibitors of the Src-family kinase p56(Lck), a key enzyme in T-cell activation. The synthesis of these inhibitors often involves the acylation of the 2-amino group of a 5-substituted-2-aminothiazole, such as the cyclopropyl derivative, to introduce moieties that target specific regions of the kinase active site. Patents in the field of kinase inhibitors frequently describe the use of 2-aminothiazole derivatives in the preparation of compounds for treating proliferative diseases like cancer.[1][2]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Cyclopropylthiazol-2-amine.
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Hazard Identification: This compound is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation.[2] It may also be harmful if swallowed or inhaled.[1]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
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First Aid:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
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In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
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If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
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If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.
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Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.
Conclusion
5-Cyclopropylthiazol-2-amine (CAS: 606092-87-9) is a strategically important chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its synthesis via the Hantzsch reaction is a robust and accessible method for laboratory-scale production. The unique combination of the 2-aminothiazole scaffold and the 5-cyclopropyl substituent provides a valuable platform for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this versatile building block in their drug development programs.
References
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Wityak, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010. [Link]
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PubChem. (n.d.). 5-Cyclopropyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Lombardo, L. J., et al. (2014). Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
- Dumas, J., et al. (2010). Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.
Sources
- 1. US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 2. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]
- 3. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
